molecular formula C23H25N3O2 B5013225 1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide

1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide

Cat. No.: B5013225
M. Wt: 375.5 g/mol
InChI Key: ABFFIDZKCIAUGN-UHFFFAOYSA-N
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Description

1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and a carboxamide group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the indole moiety followed by the attachment of the piperidine ring and the carboxamide group. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways and exerting therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and piperidine-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications. For example:

This compound’s unique combination of an indole moiety and a piperidine ring makes it distinct and valuable for specific research and industrial applications.

Properties

IUPAC Name

1-[3-(2-phenylindol-1-yl)propanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c24-23(28)18-10-13-25(14-11-18)22(27)12-15-26-20-9-5-4-8-19(20)16-21(26)17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H2,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFFIDZKCIAUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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